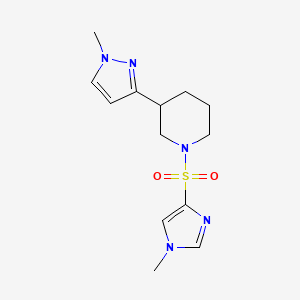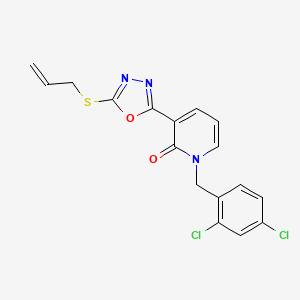
2-(5-烯丙基硫基-1,3,4-恶二唑-2-基)-1-(2,4-二氯苄基)-2(1H)-吡啶酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone" is a synthetic organic molecule. It combines elements from different functional groups, resulting in unique chemical properties. This compound may exhibit potential for various applications in scientific research due to its distinctive molecular architecture.
科学研究应用
Chemistry
In synthetic chemistry, this compound might serve as an intermediate for more complex molecules. Its diverse functional groups make it a valuable scaffold for designing novel pharmaceuticals or agrochemicals.
Biology
In biological research, the compound could act as a probe for studying enzyme functions or cellular pathways. Its varied functionality might interact with different biological targets, offering insights into biochemical mechanisms.
Medicine
Potential medicinal applications could include antimicrobial or anticancer activities. The specific interactions of its functional groups with biological molecules might lead to the development of new therapeutic agents.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, owing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step organic synthesis. The first step is the formation of the 1,3,4-oxadiazole ring. This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions. The allylsulfanyl group is introduced via nucleophilic substitution reactions. Finally, the 2(1H)-pyridinone moiety is coupled with the 2,4-dichlorobenzyl group through alkylation or acylation reactions, under basic or acidic conditions, respectively.
Industrial Production Methods
Industrial synthesis may leverage optimized versions of the above reactions, aiming for high yield and efficiency. Techniques such as continuous flow chemistry could be employed to ensure scalability. Reaction conditions, such as temperature and pressure, would be precisely controlled to maximize output while minimizing by-products.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The sulfur atom in the allylsulfanyl group can undergo oxidation, forming sulfoxides or sulfones.
Reduction: : Reduction of the pyridinone ring might lead to dihydropyridine derivatives.
Substitution: : The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Dihydropyridine derivatives.
Substitution: : Substituted benzyl derivatives.
作用机制
The compound’s mechanism of action in biological systems could involve binding to specific molecular targets, like enzymes or receptors. For example, the oxadiazole ring might interact with metal ions, while the allylsulfanyl group could form reversible covalent bonds with thiol-containing enzymes. The pathways involved would depend on the specific biological context but could include inhibition or activation of enzyme activities or modulation of signal transduction pathways.
相似化合物的比较
Similar compounds might include other derivatives of oxadiazole and pyridinone. These compounds could share some chemical properties but differ in reactivity and biological activity. Examples include:
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Similar in structure but with a methyl group instead of an allylsulfanyl group.
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Contains a phenyl group, affecting its chemical and biological properties.
This compound's uniqueness lies in its specific combination of functional groups, potentially leading to distinct chemical reactivity and biological effects compared to its analogs.
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-2-8-25-17-21-20-15(24-17)13-4-3-7-22(16(13)23)10-11-5-6-12(18)9-14(11)19/h2-7,9H,1,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXCPYFKNCMXSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
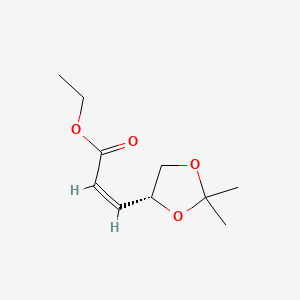
![3-(4-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2364277.png)
![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)
![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)

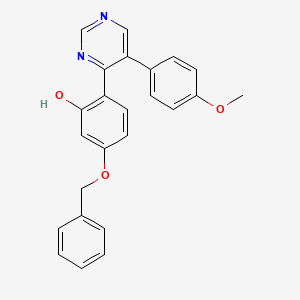
amino}-3-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2364288.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)
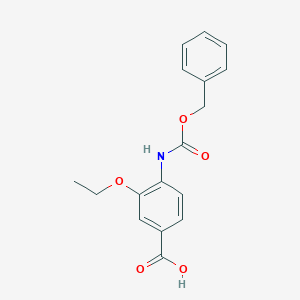
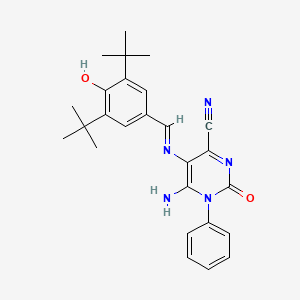
![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)
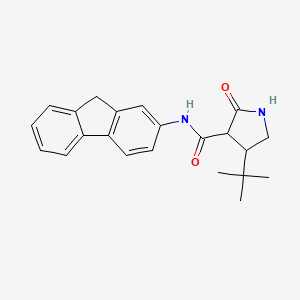
![6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)
